molecular formula C19H27NO3S B2671906 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide CAS No. 902249-05-2

4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide

Cat. No. B2671906
M. Wt: 349.49
InChI Key: AKBCAILMANRRCA-UHFFFAOYSA-N
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Description

4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is a chemical compound with the following properties:



  • Molecular Formula : C<sub>19</sub>H<sub>27</sub>NO<sub>3</sub>S

  • Molecular Weight : 349.49 g/mol

  • CAS Number : 902249-05-2



Synthesis Analysis

The synthesis of this compound involves the introduction of a propoxy group and two propyl groups onto the naphthalene scaffold. Specific synthetic routes and conditions may vary, but the overall strategy aims to achieve the desired substitution pattern.



Molecular Structure Analysis

The molecular structure of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide consists of a naphthalene core with the following functional groups:



  • A propoxy group (C<sub>3</sub>H<sub>7</sub>O) attached at one position.

  • Two propyl groups (C<sub>3</sub>H<sub>7</sub>) attached at other positions.

  • A sulfonamide group (–SO<sub>2</sub>NHR) at the 1-position.



Chemical Reactions Analysis

While specific reactions involving this compound may vary, potential transformations include:



  • Hydrolysis : Cleavage of the sulfonamide bond under acidic or basic conditions.

  • Substitution Reactions : Replacement of the propoxy or propyl groups with other functional groups.

  • Reductive Processes : Reduction of the sulfonamide or other functional groups.



Physical And Chemical Properties Analysis


  • Solubility : Solubility in various solvents.

  • Melting Point : The temperature at which it transitions from solid to liquid.

  • Boiling Point : The temperature at which it vaporizes.

  • Stability : Reactivity under different conditions.


Safety And Hazards


  • Toxicity : Assess its toxicity profile.

  • Handling Precautions : Proper lab practices and protective equipment.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues for 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide include:



  • Biological Studies : Investigate its biological activity.

  • Synthetic Applications : Explore its utility as a building block.

  • Drug Development : Assess its potential as a drug candidate.


Please note that this analysis is based on available information, and further research may yield additional insights. For more detailed information, consult relevant scientific literature12.


properties

IUPAC Name

4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-4-13-20(14-5-2)24(21,22)19-12-11-18(23-15-6-3)16-9-7-8-10-17(16)19/h7-12H,4-6,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBCAILMANRRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide

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